molecular formula C4H9Br B133221 1-Bromobutane-4,4,4-d3 CAS No. 55724-42-0

1-Bromobutane-4,4,4-d3

Cat. No.: B133221
CAS No.: 55724-42-0
M. Wt: 140.04 g/mol
InChI Key: MPPPKRYCTPRNTB-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromobutane-4,4,4-d3 is a deuterium-labeled alkyl halide that serves as a critical reagent in stable isotope-coded derivatization for mass spectrometry-based analysis. Its primary research value lies in enabling high-throughput, high-coverage comparative analysis of metabolites in complex biological samples. This compound is specifically utilized in the chemoselective capture and derivatization of amines, a class of metabolites closely tied to critical metabolic processes such as the biosynthesis of amino acids like arginine, phenylalanine, and tyrosine . The incorporation of three deuterium atoms (d3) allows it to act as a heavy isotope counterpart to unlabeled 1-bromobutane, facilitating precise relative quantification and improving the sensitivity of detection by reducing interference from complex matrices . This application is powerful in the field of metabolomics for identifying metabolic pathway dysregulations and discovering potential biomarkers for diseases, as demonstrated in studies involving lung adenocarcinoma cell lines and human serum samples . By providing a reliable internal standard, 1-Bromobutane-4,4,4-d3 helps researchers achieve greater accuracy and reliability in profiling amines, advancing efforts in early disease diagnosis and the intensive study of metabolic pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,1,1-trideuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPPKRYCTPRNTB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481753
Record name Butyl Bromide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55724-42-0
Record name Butyl Bromide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55724-42-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromobutane-4,4,4-d3

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopic Labeling in Research and Development

In the landscape of modern chemical and pharmaceutical research, the strategic substitution of atoms with their heavier isotopes, a technique known as isotopic labeling, has emerged as an invaluable tool. Deuterium (²H or D), a stable isotope of hydrogen, is frequently employed to elucidate reaction mechanisms, probe metabolic pathways, and enhance the pharmacokinetic profiles of drug candidates. The replacement of protium (¹H) with deuterium can subtly yet significantly alter the physical and chemical properties of a molecule due to the mass difference. This guide provides a comprehensive overview of the core physical properties of 1-bromobutane-4,4,4-d3, a deuterated analog of the versatile alkylating agent 1-bromobutane. Understanding these properties is paramount for its effective application in synthetic chemistry and drug development. Isotopic labeling provides a non-radioactive method for site-specific investigation of molecular structures and makes molecules readily detectable by mass spectrometry and Nuclear Magnetic Resonance (NMR), while largely maintaining the physico-chemical properties of the target molecule. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this important isotopically labeled compound.

Molecular Structure and Identity

1-Bromobutane-4,4,4-d3 possesses the same molecular framework as its non-deuterated counterpart, with the key distinction being the substitution of the three terminal methyl protons with deuterium atoms.

Caption: Molecular structure of 1-Bromobutane-4,4,4-d3.

Core Physical Properties: A Comparative Analysis

The introduction of deuterium atoms at the C4 position of 1-bromobutane results in a notable increase in its molecular weight and density. The following table summarizes the key physical properties of 1-bromobutane-4,4,4-d3, with comparative data for the non-deuterated analog where available.

Physical Property1-Bromobutane-4,4,4-d31-Bromobutane (non-deuterated)
Molecular Formula C₄H₆BrD₃C₄H₉Br
Molecular Weight 140.04 g/mol 137.02 g/mol
CAS Number 55724-42-0109-65-9
Boiling Point 100-104 °C101.3 °C
Melting Point -112 °C-112 °C
Density 1.303 g/mL at 25 °C1.276 g/mL at 20 °C
Refractive Index Not explicitly reported1.4398 at 20 °C
Isotopic Purity Typically ≥98 atom % DNot Applicable

The Influence of Deuteration on Physical Properties

The substitution of hydrogen with deuterium, while not altering the electronic structure of the molecule, does impact its physical properties primarily through the change in atomic mass.[1][2] This can affect molecular volume, polarizability, and intermolecular forces.[1][2]

  • Molecular Weight and Density: The most direct consequence of deuteration is the increase in molecular weight, which in turn leads to a higher density for 1-bromobutane-4,4,4-d3 compared to its non-deuterated counterpart.

  • Boiling and Melting Points: The boiling point of 1-bromobutane-4,4,4-d3 is reported in a range that is very similar to that of 1-bromobutane. This is consistent with the general observation that deuteration can lead to slight increases in melting and crystallization temperatures, although the effect is not always significant.[1][2] The reported melting points are identical, suggesting that the change in intermolecular forces in the solid state is minimal in this case.

Experimental Determination of Physical Properties: Methodologies and Principles

The accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. The following section outlines standard experimental protocols for measuring the key physical properties of 1-bromobutane-4,4,4-d3.

Boiling Point Determination (Capillary Method)

The capillary method is a micro-scale technique suitable for determining the boiling point of a liquid with a small sample volume.[3][4]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] In this method, a small amount of the liquid is heated in a tube containing an inverted capillary. As the temperature rises, the air trapped in the capillary is expelled and replaced by the vapor of the liquid.[4] At the boiling point, a continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure inside the capillary drops, and when it equals the atmospheric pressure, the liquid is drawn back into the capillary. This temperature is recorded as the boiling point.[4]

Step-by-Step Protocol:

  • Seal one end of a capillary tube using a flame.

  • Place a small amount (a few milliliters) of 1-bromobutane-4,4,4-d3 into a small test tube or fusion tube.

  • Place the sealed capillary tube, open end down, into the test tube containing the sample.

  • Attach the test tube to a thermometer.

  • Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the oil level.[3]

  • Heat the apparatus slowly and observe the capillary.[3]

  • Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • Record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.[3]

boiling_point_determination cluster_setup Apparatus Setup cluster_measurement Measurement A Sample in Test Tube with Inverted Capillary B Attach to Thermometer A->B C Immerse in Heating Bath B->C D Heat Slowly C->D Begin Heating E Observe Continuous Bubbles D->E F Cool Slowly E->F G Record Temperature at Liquid Re-entry F->G

Caption: Workflow for boiling point determination using the capillary method.

Density Measurement

The density of a liquid can be determined by measuring its mass and volume.[6]

Principle: Density is defined as the mass of a substance per unit volume (ρ = m/V).[6][7]

Step-by-Step Protocol:

  • Accurately weigh a clean, dry pycnometer (a specific gravity bottle) or a graduated cylinder on an analytical balance.[8]

  • Record the mass of the empty container.

  • Carefully add a known volume of 1-bromobutane-4,4,4-d3 to the container.[8]

  • Reweigh the container with the liquid and record the new mass.[8]

  • Calculate the mass of the liquid by subtracting the mass of the empty container.[9]

  • Calculate the density by dividing the mass of the liquid by its volume.[9]

Refractive Index Measurement

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance.

Principle: The refractive index (n) is the ratio of the speed of light in a vacuum (c) to the speed of light in the substance (v).[10] It is typically measured using a refractometer, which often utilizes the principle of total internal reflection.[10] The critical angle of total internal reflection is measured and used to calculate the refractive index.[11]

Step-by-Step Protocol (using an Abbe Refractometer):

  • Ensure the prism of the Abbe refractometer is clean and dry.[12]

  • Calibrate the instrument using a standard with a known refractive index (e.g., distilled water).

  • Place a few drops of 1-bromobutane-4,4,4-d3 onto the prism.

  • Close the prism and allow the sample to equilibrate to the desired temperature.

  • Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.

  • Align the borderline precisely with the crosshairs in the eyepiece.

  • Read the refractive index value from the instrument's scale. Measurements are typically made at a specific wavelength, often the sodium D-line (589 nm).[13]

Spectroscopic Characterization: Confirming Identity and Purity

Spectroscopic techniques are indispensable for confirming the molecular structure and isotopic enrichment of 1-bromobutane-4,4,4-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. For deuterated compounds, both ¹H NMR and ²H NMR are highly informative.

  • ¹H NMR: In the ¹H NMR spectrum of 1-bromobutane-4,4,4-d3, the signal corresponding to the terminal methyl group will be absent or significantly diminished, confirming the successful deuteration at this position.[14] The remaining proton signals will correspond to the methylene groups at the C1, C2, and C3 positions.

  • ²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal at a chemical shift corresponding to the C4 position, directly confirming the presence and chemical environment of the deuterium atoms.[14] Deuterium NMR is a valuable technique for the analysis of highly deuterium-enriched compounds.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

  • Molecular Ion Peak: The mass spectrum of 1-bromobutane-4,4,4-d3 will exhibit a molecular ion peak (M+) at m/z 140 (for the ⁷⁹Br isotope) and 142 (for the ⁸¹Br isotope), reflecting the increased mass due to the three deuterium atoms. This is a clear indicator of successful deuteration. Stable isotope labeling introduces signature mass tags that are easily quantifiable by a mass spectrometer.[16]

  • Isotopic Purity: The relative intensities of the molecular ion peaks of the deuterated and any residual non-deuterated compound can be used to determine the isotopic purity.

spectroscopic_analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR H_NMR_result Absence of C4-H signal H_NMR->H_NMR_result D_NMR ²H NMR D_NMR_result Presence of C4-D signal D_NMR->D_NMR_result Conclusion Confirmation of Structure and Isotopic Purity H_NMR_result->Conclusion D_NMR_result->Conclusion MS Mass Spectrum MS_result Molecular Ion Peak (M+) at m/z 140/142 MS->MS_result MS_result->Conclusion Sample 1-Bromobutane-4,4,4-d3 Sample Sample->H_NMR Sample->D_NMR Sample->MS

Caption: Workflow for the spectroscopic characterization of 1-bromobutane-4,4,4-d3.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of 1-bromobutane-4,4,4-d3. The data presented, along with the outlined experimental methodologies, offer a robust framework for the characterization and utilization of this important isotopically labeled compound. A thorough understanding of these properties is fundamental for its successful application in diverse research and development endeavors, from mechanistic studies to the synthesis of novel therapeutic agents. The subtle yet significant impact of deuteration on the physical characteristics of molecules underscores the importance of detailed empirical analysis for each specific isotopologue.

References

  • Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. Macromolecules - ACS Publications. [Link]

  • Deuteration Effects on the Physical and Optoelectronic Properties of Donor-Acceptor Conjugated Polymers. PubMed. [Link]

  • 1-Bromobutane-d3. Pharmaffiliates. [Link]

  • Butyl bromide | C4H9Br | CID 8002. PubChem - NIH. [Link]

  • 1-bromobutane. Baetro. [Link]

  • 1-Bromobutane. ChemBK. [Link]

  • Refractometry - Measuring Refractive Index. Rudolph Research Analytical. [Link]

  • Deuterium NMR. Wikipedia. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • Refractive Index: All You Need to Know. Mettler Toledo. [Link]

  • Video: Boiling Points - Procedure. JoVE. [Link]

  • 14.17: The Use of Deuterium in ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

    
     NMR Spectroscopy. Chemistry LibreTexts. [Link]
    
  • Multiple isotopic labels for quantitative mass spectrometry. PMC - NIH. [Link]

  • Refractive index. Wikipedia. [Link]

  • MedChemExpress (MCE) – Stable Isotope-Labeled Compounds. Lucerna-Chem AG. [Link]

  • Measuring density | Class experiment. Royal Society of Chemistry: Education. [Link]

  • Determination of the density of liquids and solids (regular and irregular) Introduction. WJEC. [Link]

  • Isotopic labeling. Wikipedia. [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]

  • Lesson 3.3: Density of Water. American Chemical Society. [Link]

  • MEASUREMENT OF DENSITY Introduction In order to classify and identify materials of a wide variety, scientists use numbers called. [Link]

  • Determination Of Boiling Point Of An Organic Compound. BYJU'S. [Link]

Sources

An In-depth Technical Guide to the Properties of Deuterated 1-Bromobutane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of deuterated 1-bromobutane (1-bromobutane-d9), a vital tool for researchers, scientists, and drug development professionals. By replacing hydrogen atoms with their heavier isotope, deuterium, this compound offers unique properties that are instrumental in a variety of scientific applications, from mechanistic studies to advanced analytical techniques. This document will delve into the synthesis, physical and spectroscopic properties, and key applications of 1-bromobutane-d9, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Deuteration

Deuterium-labeled compounds, such as 1-bromobutane-d9 (C₄D₉Br), are powerful tools in chemical and pharmaceutical research. The substitution of protium (¹H) with deuterium (²H or D) introduces a significant mass change without altering the fundamental chemical reactivity of the molecule. This isotopic substitution is the foundation for the utility of 1-bromobutane-d9 in several advanced applications.[1]

One of its primary roles is as an internal standard in quantitative mass spectrometry (GC-MS and LC-MS). The mass shift of nine daltons provides a clear distinction from its non-deuterated counterpart, enabling precise and accurate quantification by correcting for variations in ionization and matrix effects.[1] Furthermore, 1-bromobutane-d9 serves as a crucial tracer in metabolic and pharmacokinetic studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of butylated compounds.[1] The core of its chemical utility lies in nucleophilic substitution reactions (SN2), where the deuterated butyl group can be introduced into target molecules.[1]

Synthesis and Isotopic Purity

The synthesis of 1-bromobutane-d9 is typically achieved through a nucleophilic substitution reaction, adapting established protocols for the synthesis of 1-bromobutane by utilizing a deuterated starting material.

Synthetic Pathway: From Deuterated Butanol to Bromobutane

The most common and efficient method for preparing 1-bromobutane-d9 is the reaction of perdeuterated 1-butanol (1-butanol-d10) with a bromide source, typically sodium bromide, in the presence of a strong acid catalyst like sulfuric acid.[2][3] The reaction proceeds via an SN2 mechanism.[3][4]

The overall reaction is as follows:

CD₃(CD₂)₃OD + NaBr + H₂SO₄ → CD₃(CD₂)₃Br + NaHSO₄ + H₂O

The mechanism involves the in-situ generation of hydrobromic acid (HBr) from sodium bromide and sulfuric acid.[3] The sulfuric acid then protonates the hydroxyl group of the deuterated butanol, converting it into a good leaving group (D₂O). The bromide ion then acts as a nucleophile, attacking the α-carbon and displacing the deuterated water molecule.[3]

SN2_Mechanism cluster_0 Protonation of Deuterated Butanol cluster_1 Nucleophilic Attack CD3(CD2)3OD CD₃(CD₂)₃OD H+ D⁺ CD3(CD2)3OD->H+ CD3(CD2)3OD2+ CD₃(CD₂)₃OD₂⁺ H+->CD3(CD2)3OD2+ Intermediate [Br⋯CD₂(CD₂)₂CD₃⋯OD₂]⁺ CD3(CD2)3OD2+->Intermediate SN2 Transition State Br- Br⁻ Br-->Intermediate CD3(CD2)3Br CD₃(CD₂)₃Br Intermediate->CD3(CD2)3Br D2O D₂O Intermediate->D2O

Caption: SN2 mechanism for the synthesis of 1-bromobutane-d9.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from standard procedures for the synthesis of 1-bromobutane.[5][6]

Materials:

  • Perdeuterated 1-butanol (1-butanol-d10)

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deuterated water (D₂O)

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve sodium bromide in deuterated water.

  • Cool the flask in an ice bath and slowly add perdeuterated 1-butanol.

  • While keeping the flask in the ice bath, slowly and carefully add concentrated sulfuric acid to the mixture with swirling.

  • Assemble a reflux apparatus and heat the mixture under reflux for a specified time (e.g., 1 hour) to ensure the reaction goes to completion.[5]

  • After reflux, allow the mixture to cool and then set up for simple distillation to separate the crude 1-bromobutane-d9 from the reaction mixture.

  • The distillate is then transferred to a separatory funnel and washed sequentially with water, a small amount of cold sulfuric acid, and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • The lower organic layer containing the 1-bromobutane-d9 is collected and dried over anhydrous calcium chloride.

  • For further purification, a final distillation of the dried product can be performed.

Isotopic and Chemical Purity Assessment

Ensuring high isotopic and chemical purity is paramount for the reliable application of 1-bromobutane-d9. A multi-technique approach is recommended for comprehensive characterization.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by quantifying any residual proton signals. ²H NMR can also be employed to confirm the positions of deuterium incorporation. A combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for determining both chemical purity and isotopic enrichment. The mass spectrum will clearly show the molecular ion peak corresponding to the fully deuterated species, and the gas chromatogram will reveal the presence of any chemical impurities.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or in complex matrices, LC-MS provides a powerful alternative for purity and isotopic distribution analysis.[7]

Commercially available 1-bromobutane-d9 typically has an isotopic purity of ≥98 atom % D and a chemical purity of ≥98-99%.[1]

Physical Properties

The substitution of hydrogen with deuterium results in a slight but measurable difference in the physical properties of 1-bromobutane-d9 compared to its non-deuterated analog. These differences are primarily due to the increased molecular weight and the subtle changes in intermolecular forces.

Property1-Bromobutane-d91-Bromobutane
Chemical Formula C₄D₉BrC₄H₉Br
Molecular Weight 146.07 g/mol [1][3]137.02 g/mol [4][6]
Appearance Colorless liquid[1]Colorless liquid[4][5][9]
Density 1.359 g/mL at 25 °C[1]1.276 g/mL at 20 °C[5]
Boiling Point 100-104 °C[1]101.3 °C[6]
Melting Point -112 °C[1]-112 °C[4][6]
Refractive Index (n²⁰/D) Not readily available1.439[2]
Flash Point 10 °C[1]10 °C[6]

Spectroscopic Characterization

The spectroscopic signature of 1-bromobutane-d9 is distinct from that of 1-bromobutane, providing a clear means of identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

For a fully deuterated 1-bromobutane-d9 sample of high isotopic purity, the ¹H NMR spectrum will ideally show no signals. In practice, small residual peaks may be observed due to the presence of trace amounts of incompletely deuterated isotopologues. The absence of significant proton signals is a primary indicator of successful deuteration. In contrast, the ¹H NMR spectrum of 1-bromobutane exhibits four distinct signals corresponding to the four different proton environments, with an integration ratio of 3:2:2:2.[10]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of 1-bromobutane-d9 will show four signals, corresponding to the four carbon atoms in the molecule, similar to its non-deuterated counterpart.[11] However, the signals will be broadened and may exhibit splitting due to coupling with the attached deuterium atoms (a spin-1 nucleus). The chemical shifts will also be slightly different from those of 1-bromobutane due to the isotopic effect. For 1-bromobutane, the approximate chemical shifts are: C1 (~33.4 ppm), C2 (~35.0 ppm), C3 (~21.4 ppm), and C4 (~13.2 ppm).[11]

Infrared (IR) Spectroscopy

The IR spectrum of 1-bromobutane-d9 will show characteristic C-D stretching vibrations in the range of 2100-2250 cm⁻¹, which is significantly lower than the C-H stretching vibrations observed for 1-bromobutane (2850-3000 cm⁻¹).[12][13] This shift to lower wavenumber is a direct consequence of the heavier mass of deuterium. The fingerprint region will also differ significantly between the two compounds.

Mass Spectrometry (MS)

The mass spectrum of 1-bromobutane-d9 is a powerful tool for confirming its identity and isotopic purity. The molecular ion peak will be observed at m/z 145 (for ⁷⁹Br) and 147 (for ⁸¹Br), reflecting the mass of the perdeuterated molecule. This is a clear shift from the m/z 136 and 138 peaks of 1-bromobutane.[1][14] The fragmentation pattern will also be altered, with fragment ions showing a corresponding mass shift due to the presence of deuterium atoms. The characteristic isotopic pattern of bromine (roughly 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will be observed for all bromine-containing fragments.[1][14]

MassSpec_Fragmentation M+ [CD₃(CD₂)₃Br]⁺˙ m/z = 145/147 M-CD2CD3 [CD₃CD₂Br]⁺˙ m/z = 116/118 M+->M-CD2CD3 - •CD₂CD₃ M-Br [CD₃(CD₂)₃]⁺ m/z = 66 M+->M-Br - •Br

Caption: Predicted mass spectrometry fragmentation of 1-bromobutane-d9.

Applications in Research and Development

The unique properties of 1-bromobutane-d9 make it an invaluable tool in various scientific disciplines.

Internal Standard for Mass Spectrometry

Due to its mass difference and similar chemical behavior to 1-bromobutane, 1-bromobutane-d9 is an excellent internal standard for quantitative analysis by GC-MS and LC-MS.[1] It co-elutes with the analyte but is detected at a different mass-to-charge ratio, allowing for accurate correction of any analyte loss during sample preparation and analysis.

Mechanistic Studies and the Kinetic Isotope Effect

The replacement of hydrogen with deuterium can significantly affect the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.[9][15][16] By comparing the reaction rates of 1-bromobutane and 1-bromobutane-d9, researchers can gain insights into the transition state of the reaction.

Isotopic Tracer in Pharmacokinetic and Metabolic Studies

1-Bromobutane-d9 can be used as a tracer to study the metabolic fate of butylated compounds in biological systems.[1] By introducing the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) pathways using mass spectrometry, without the need for radioactive labeling.

Safety and Handling

1-Bromobutane-d9 is a highly flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Deuterated 1-bromobutane is a versatile and powerful tool for the modern scientist. Its unique physical and spectroscopic properties, stemming from the substitution of hydrogen with deuterium, enable a wide range of applications, from precise quantitative analysis to the detailed elucidation of reaction mechanisms and metabolic pathways. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective use in advancing scientific research and drug development.

References

  • Synthesis of 1-bromobutane. (n.d.). Bartleby.com. Retrieved January 27, 2026, from [Link]

  • Synthesis of 1-bromobutane - Experiment. (2021, September 10). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • Synthesis of 1-bromobutane lab. (n.d.). Retrieved January 27, 2026, from [Link]

  • 1H proton nmr spectrum of 1-bromobutane. (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]

  • Preparation of 1-Bromobutane From 1-Butanol. (n.d.). Scribd. Retrieved January 27, 2026, from [Link]

  • Preparation of 1-Bromobutane From 1-Butanol. (n.d.). Scribd. Retrieved January 27, 2026, from [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2023, November 5). ResolveMass Laboratories Inc. Retrieved January 27, 2026, from [Link]

  • Zhang, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Magnetic Resonance Letters, 2(3), 161-167. Retrieved January 27, 2026, from [Link]

  • 2D IR Spectroscopy of the C-D stretching vibration of the deuterated formic acid dimer. (2008). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of 1-Bromobutane from 1-Butanol. (2013, March 17). Lu Le Laboratory. Retrieved January 27, 2026, from [Link]

  • 13C nmr spectrum of 1-bromobutane. (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]

  • IR Spectroscopy Tutorial: Alkanes. (n.d.). University of Calgary. Retrieved January 27, 2026, from [Link]

  • mass spectrum & fragmentation of 1-bromobutane. (2022, November 22). YouTube. Retrieved January 27, 2026, from [Link]

  • Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group. Retrieved January 27, 2026, from [Link]

  • Variations in GC–MS Response Between Analytes and Deuterated Analogs. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

  • IR Spectroscopy Tutorial: Alkenes. (n.d.). University of Calgary. Retrieved January 27, 2026, from [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2018). Analytical Methods, 10(29), 3574-3581. Retrieved January 27, 2026, from [Link]

  • Kinetic Isotope Effects in Organic and Biological Reactions. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

  • IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. (2023, October 17). YouTube. Retrieved January 27, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2021, August 15). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • Kinetic Isotope Effect: Principles and its use in mechanism investigation. (n.d.). EPFL. Retrieved January 27, 2026, from [Link]

  • 1-Bromobutane: CAS # 109-65-9 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. (n.d.). Restek. Retrieved January 27, 2026, from [Link]

  • Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). University of Groningen. Retrieved January 27, 2026, from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 27, 2026, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2021, August 15). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • Kinetic isotope effect. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 27, 2026, from [Link]

  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved January 27, 2026, from [Link]

  • Kinetic Isotope Effects. (2021, August 15). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2021, August 15). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

Sources

A Researcher's Guide to 1-Bromobutane-4,4,4-d3: Sourcing, Quality Control, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth overview of 1-Bromobutane-4,4,4-d3, a deuterated alkylating agent of significant interest to researchers, scientists, and drug development professionals. This document moves beyond a simple product description to offer practical insights into sourcing, quality control, and key applications, empowering users to confidently integrate this valuable reagent into their research workflows.

The Strategic Advantage of Deuteration in Drug Development

In the landscape of modern drug discovery, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool to enhance the pharmacokinetic profiles of therapeutic candidates. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly subtle modification can have profound effects on a molecule's metabolic stability by attenuating cytochrome P450 (CYP)-mediated metabolism, a primary driver of drug clearance. The result can be a longer drug half-life, reduced patient dosing frequency, and potentially an improved safety profile. 1-Bromobutane-4,4,4-d3 serves as a key building block for introducing a deuterated butyl moiety into target molecules, enabling the exploration of these metabolic advantages.

Commercial Sourcing of 1-Bromobutane-4,4,4-d3: A Comparative Overview

The selection of a reliable commercial supplier is a critical first step in any research endeavor. For 1-Bromobutane-4,4,4-d3, several reputable suppliers offer this reagent with varying specifications. The following table summarizes key information from prominent vendors to facilitate an informed purchasing decision.

SupplierProduct NumberCAS NumberMolecular FormulaIsotopic EnrichmentPurity
Sigma-Aldrich 58828855724-42-0CD₃(CH₂)₂CH₂Br≥98 atom % D≥98% (GC)
CDN Isotopes D-187255724-42-0CD₃CH₂CH₂CH₂Br99 atom % DNot specified
Amerigo Scientific Inquire55724-42-0CD₃(CH₂)₂CH₂BrNot specifiedNot specified
Santa Cruz Biotechnology sc-26863355724-42-0C₄H₆D₃BrNot specifiedNot specified

Note: Specifications are subject to change and should be verified with the supplier at the time of purchase. A Certificate of Analysis (CoA) should always be requested and reviewed prior to use.

Quality Control and Analytical Validation: Ensuring Experimental Integrity

The utility of a deuterated reagent is fundamentally dependent on its chemical and isotopic purity. For 1-Bromobutane-4,4,4-d3, a robust quality control (QC) workflow is essential to validate its identity, purity, and the extent of deuteration. This section outlines the core analytical techniques and a logical workflow for ensuring the quality of the starting material.

The QC Workflow: A Self-Validating System

A comprehensive QC strategy for 1-Bromobutane-4,4,4-d3 should be designed as a self-validating system, where each analytical technique provides complementary information to build a complete picture of the material's quality.

QC_Workflow cluster_0 Quality Control Workflow Start Receive 1-Bromobutane-4,4,4-d3 Review_CoA Review Supplier's Certificate of Analysis Start->Review_CoA NMR_Analysis 1H and 13C NMR Spectroscopy (Identity & Chemical Purity) Review_CoA->NMR_Analysis MS_Analysis Mass Spectrometry (Isotopic Enrichment & Purity) NMR_Analysis->MS_Analysis FTIR_Analysis FTIR Spectroscopy (Functional Group Confirmation) MS_Analysis->FTIR_Analysis Final_Approval Approve for Use FTIR_Analysis->Final_Approval

Caption: A logical workflow for the quality control of 1-Bromobutane-4,4,4-d3.

Step-by-Step Analytical Protocols

NMR spectroscopy is a cornerstone for the structural elucidation and purity assessment of organic molecules. For 1-Bromobutane-4,4,4-d3, both ¹H and ¹³C NMR are invaluable.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 1-Bromobutane-4,4,4-d3 and dissolve in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Chemical Shift: The proton signals for the -CH₂-CH₂-Br moiety should appear at their characteristic chemical shifts. The signal for the terminal methyl group (-CH₃) should be significantly diminished or absent, confirming the deuteration at the 4-position.[1]

    • Integration: The integration of the remaining proton signals should correspond to the expected 2:2 ratio for the two methylene groups.

    • Impurities: The presence of any unexpected signals may indicate chemical impurities.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Signal Count: The spectrum should display four distinct carbon signals.[2]

    • Deuterium Coupling: The signal for the C4 carbon (CD₃) will appear as a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from that of a non-deuterated methyl group.

Mass spectrometry is the definitive technique for determining the isotopic enrichment of a labeled compound.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of 1-Bromobutane-4,4,4-d3 in a volatile organic solvent (e.g., dichloromethane).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Data Acquisition: Inject the sample and acquire the mass spectrum of the eluting peak corresponding to 1-bromobutane.

  • Data Analysis:

    • Molecular Ion Peak: Identify the molecular ion peak (M⁺). For 1-Bromobutane-4,4,4-d3, the expected molecular weight is approximately 140.04 g/mol .

    • Isotopic Distribution: Analyze the isotopic cluster of the molecular ion. The relative intensities of the M⁺, M+1, M+2, etc., peaks will allow for the calculation of the isotopic enrichment. The presence of a significant peak at m/z 137 would indicate the presence of the non-deuterated species.[3]

Key Applications in Drug Development

1-Bromobutane-4,4,4-d3 is a versatile reagent with several important applications in the field of drug development.

Enhancing Metabolic Stability

The primary application of 1-Bromobutane-4,4,4-d3 is as an alkylating agent to introduce a deuterated butyl group into a drug candidate. This is particularly useful for molecules that undergo metabolic oxidation at a terminal methyl group of a butyl chain. By replacing the C-H bonds at this "soft spot" with more stable C-D bonds, the rate of metabolism can be significantly reduced.

Metabolic_Pathway cluster_1 Metabolic Pathway Modification Drug_H Drug-CH₂CH₂CH₂CH₃ CYP450 CYP450 Metabolism Drug_H->CYP450 Fast Drug_D Drug-CH₂CH₂CH₂CD₃ (Synthesized using 1-Bromobutane-4,4,4-d3) Drug_D->CYP450 Slow Metabolite_H Metabolite (Hydroxylated) Metabolite_D Reduced Metabolite Formation CYP450->Metabolite_H CYP450->Metabolite_D

Caption: Deuteration at a metabolic soft spot can slow down CYP450-mediated metabolism.

Experimental Workflow: In Vitro Metabolic Stability Assay

  • Incubation: Incubate the deuterated and non-deuterated parent compounds separately with liver microsomes or hepatocytes in the presence of NADPH.

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of remaining parent compound at each time point.

  • Data Interpretation: A slower rate of disappearance of the deuterated compound compared to its non-deuterated counterpart indicates improved metabolic stability.[4]

Internal Standards in Bioanalysis

Deuterated compounds are ideal internal standards for quantitative bioanalysis using LC-MS.[5] 1-Bromobutane-4,4,4-d3 can be used to synthesize a deuterated version of an analyte, which will have nearly identical chemical and physical properties to the non-deuterated analyte.

Advantages of using a deuterated internal standard:

  • Co-elution: The deuterated internal standard co-elutes with the analyte, ensuring that any matrix effects (ion suppression or enhancement) are the same for both compounds.

  • Similar Extraction Recovery: The deuterated standard will have a similar extraction recovery to the analyte, correcting for sample loss during preparation.

  • Improved Accuracy and Precision: The use of a deuterated internal standard leads to more accurate and precise quantification of the analyte in complex biological matrices.[6]

Safe Handling and Storage

1-Bromobutane is a flammable liquid and should be handled with appropriate safety precautions. The deuterated version shares these properties.

  • Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Bromobutane-4,4,4-d3 is a valuable tool for researchers in drug discovery and development. Its utility in enhancing metabolic stability and as a precursor for internal standards makes it a key reagent for improving the pharmacokinetic properties and analytical assessment of new chemical entities. By understanding the principles of sourcing, implementing rigorous quality control, and applying it strategically, researchers can fully leverage the benefits of this deuterated building block.

References

  • Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. [Link]

  • Results for "1D NMR Spectroscopy" | Springer Nature Experiments. [Link]

  • 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI. [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. [Link]

  • Synthesis of deuterated N-alkylation drugs based on photocatalytic... - ResearchGate. [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. [Link]

  • 1-Bromobutane, ReagentPlus, 99 | b59497-500g | SIGMA-ALDRICH | SLS - Lab Supplies. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). [Link]

  • Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D 3 and Identification of Their Metabolites - MDPI. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

Authored by: Your Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-Bromobutane-4,4,4-d3

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Bromobutane-4,4,4-d3, tailored for researchers and professionals in scientific and drug development fields. The focus is on integrating established safety standards with practical, field-proven insights to ensure both personal safety and experimental integrity.

Understanding the Compound: Physicochemical Properties

1-Bromobutane-4,4,4-d3 is a deuterated isotopologue of 1-bromobutane. While its chemical reactivity is nearly identical to the non-deuterated form, the presence of deuterium at the terminal methyl group makes it a valuable tool in mechanistic studies and as an internal standard in mass spectrometry. However, its hazardous properties are equivalent to those of standard 1-bromobutane.

Table 1: Physicochemical Data of 1-Bromobutane (Note: Data for the d3 isotopologue is not widely published; properties are expected to be very similar to the parent compound.)

PropertyValueSource
CAS Number 109-65-9 (for 1-Bromobutane)
Molecular Formula C4H6D3BrN/A
Molecular Weight 140.04 g/mol N/A
Appearance Colorless to light yellow liquid
Boiling Point 101.4 °C (214.5 °F)
Melting Point -112 °C (-170 °F)
Flash Point 18 °C (64 °F) - Closed Cup
Density 1.276 g/cm³ at 20 °C
Vapor Pressure 40 hPa at 20 °C
Solubility in Water 0.06 g/100 mL at 20 °C (Slightly soluble)

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with 1-Bromobutane-4,4,4-d3 is the foundation of safe handling. The primary risks are its flammability and its potential for causing harm upon exposure.

GHS Hazard Classification:

  • Flammable Liquids: Category 2

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Key Hazards:

  • High Flammability: The low flash point indicates that vapors can ignite at room temperature from a nearby ignition source.

  • Health Hazards: It is an irritant to the skin, eyes, and respiratory tract. Prolonged or repeated exposure can lead to more severe health effects. While specific toxicity data for the deuterated form is scarce, it should be handled with the same precautions as its non-deuterated counterpart.

  • Environmental Hazards: It is harmful to aquatic life.

Core Directive: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is non-negotiable. The following procedures are designed to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The choice of gloves, in particular, is critical due to the potential for alkyl halides to permeate standard laboratory gloves.

PPE_Workflow start Handling 1-Bromobutane-4,4,4-d3 fume_hood Work inside a certified chemical fume hood start->fume_hood ppe_check Don appropriate PPE fume_hood->ppe_check eye_protection Splash-proof chemical goggles or face shield ppe_check->eye_protection Eyes lab_coat Flame-resistant lab coat ppe_check->lab_coat Body gloves Select appropriate gloves (e.g., Viton® or laminate film) ppe_check->gloves Hands proceed Proceed with experiment eye_protection->proceed lab_coat->proceed double_glove Consider double-gloving gloves->double_glove double_glove->proceed

Caption: PPE selection workflow for handling 1-Bromobutane-4,4,4-d3.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Also, locate the nearest safety shower and eyewash station.

  • Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.

  • Inert Atmosphere: For reactions sensitive to air or moisture, or for prolonged storage after opening, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Use a syringe or cannula for liquid transfers to minimize vapor release. If pouring, do so slowly and carefully to avoid splashing.

  • Grounding: When transferring larger quantities, ground and bond containers to prevent static electricity buildup, which could serve as an ignition source.

  • Post-Handling: After use, securely seal the container. Wipe down the exterior of the container and the work area with an appropriate solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Container: Keep the container tightly closed and upright to prevent leakage.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and reactive metals (e.g., magnesium).

  • Ignition Sources: Ensure the storage area is free from heat, sparks, open flames, and other ignition sources.

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and practiced response plan is essential.

Spill_Response spill Spill Detected assess Assess Spill Size & Location spill->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill Minor large_spill Large Spill or Outside Containment assess->large_spill Major absorb Absorb with inert material (e.g., vermiculite, sand) small_spill->absorb evacuate Evacuate immediate area Alert others large_spill->evacuate collect Collect residue into a sealed waste container absorb->collect clean Decontaminate area collect->clean call_ehs Contact Emergency Response (e.g., EHS) evacuate->call_ehs

Caption: Decision workflow for responding to a 1-Bromobutane-4,4,4-d3 spill.

Emergency Contact Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste containing 1-Bromobutane-4,4,4-d3 must be treated as hazardous.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain.

References

  • 1-Bromobutane. Source: PubChem, National Center for Biotechnology Information. [Link]

Methodological & Application

Application Notes and Protocols: Formation of 1-Butyl-4,4,4-d3-magnesium Bromide for Isotopic Labeling in Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of deuterium into organic molecules represents a powerful tool in contemporary chemical research, particularly within the pharmaceutical and life sciences sectors. This application note provides a comprehensive guide to the synthesis of 1-butyl-4,4,4-d3-magnesium bromide, a deuterated Grignard reagent, from 1-bromobutane-4,4,4-d3. We will delve into the mechanistic underpinnings of Grignard reagent formation, offer a detailed and validated protocol for its synthesis, and discuss the critical experimental parameters that ensure a successful and high-yielding reaction. Furthermore, this document will explore the significant applications of this isotopically labeled reagent in metabolic studies, pharmacokinetic profiling, and as a building block in the synthesis of deuterated active pharmaceutical ingredients (APIs).

Introduction: The Significance of Deuterated Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most versatile and widely utilized classes of organometallic compounds in synthetic organic chemistry.[1][2] Their utility stems from the highly polarized carbon-magnesium bond, which imparts significant nucleophilic character to the carbon atom, enabling the formation of new carbon-carbon bonds with a vast array of electrophiles.[3]

The introduction of stable isotopes, such as deuterium (²H or D), into organic molecules offers profound insights into reaction mechanisms and biological processes. When deuterium is incorporated into a drug candidate, it can significantly alter its metabolic fate.[4][5][6] This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium (¹H) results in a stronger carbon-deuterium (C-D) bond. Consequently, metabolic pathways involving the cleavage of a C-H bond can be slowed down by substituting hydrogen with deuterium at the metabolic "soft spot".[4] This can lead to improved pharmacokinetic profiles, reduced toxic metabolite formation, and enhanced therapeutic efficacy.[7]

The Grignard reagent derived from 1-bromobutane-4,4,4-d3 serves as a valuable synthon for introducing a terminally deuterated n-butyl group into a target molecule. This specific labeling pattern is particularly useful for studying the metabolism of alkyl chains, a common structural motif in many drug molecules.

Mechanistic Rationale: The Formation of a Grignard Reagent

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal, typically in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF).[2] The generally accepted mechanism, while complex and still a subject of some research, is believed to proceed via a single-electron transfer (SET) pathway on the surface of the magnesium metal.

Diagram 1: Proposed Mechanism of Grignard Reagent Formation

Grignard_Formation cluster_surface Magnesium Surface Mg_surface Mg(0) surface Radical_Anion [CD₃(CH₂)₃-Br]•⁻ (Radical Anion) Grignard_Reagent CD₃(CH₂)₃-MgBr (Grignard Reagent) Mg_ion Mg⁺ R-X CD₃(CH₂)₃-Br (1-Bromobutane-4,4,4-d3) R-X->Mg_surface Single Electron Transfer (SET) Alkyl_Radical CD₃(CH₂)₃• (Alkyl Radical) Radical_Anion->Alkyl_Radical Fragmentation X_anion Br⁻ Alkyl_Radical->Mg_surface Adsorption & further reaction

Caption: Proposed single-electron transfer (SET) mechanism for Grignard reagent formation.

The key steps are as follows:

  • Single-Electron Transfer (SET): An electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond in 1-bromobutane-4,4,4-d3.

  • Formation of a Radical Anion: This electron transfer results in the formation of a transient radical anion.

  • Fragmentation: The radical anion rapidly fragments to yield an alkyl radical (CD₃(CH₂)₃•) and a bromide anion (Br⁻).

  • Recombination at the Surface: The alkyl radical and the bromide anion recombine with a magnesium cation (Mg⁺) on the metal surface to form the final Grignard reagent, CD₃(CH₂)₃MgBr.

Kinetic Isotope Effect Considerations: For the formation of 1-butyl-4,4,4-d3-magnesium bromide, the deuterium atoms are located on the terminal methyl group (C4), which is remote from the reacting C-Br bond at C1. Consequently, any primary kinetic isotope effect on the rate of Grignard reagent formation is expected to be negligible.[8][9] The primary utility of the deuteration is manifested in the subsequent reactions of the formed Grignard reagent, or more commonly, in the metabolic stability of the final product containing the deuterated butyl group.[10]

Experimental Protocol: Synthesis of 1-Butyl-4,4,4-d3-magnesium Bromide

This protocol is designed to be a self-validating system, with clear indicators of reaction initiation and progression.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-Bromobutane-4,4,4-d3≥98% isotopic purityCommercially availableStore under inert atmosphere and protect from moisture.
Magnesium turningsHigh purityCommercially available
Diethyl ether (anhydrous)Anhydrous, ≤50 ppm H₂OCommercially availableUse a freshly opened bottle or distill from a suitable drying agent (e.g., sodium/benzophenone).
IodineCrystalReagent gradeUsed as an initiator.
Nitrogen or Argon gasHigh purityFor maintaining an inert atmosphere.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Glass stopper

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (N₂ or Ar) inlet and outlet (bubbler)

  • Syringes and needles

Crucial Precaution: Anhydrous Conditions Grignard reagents are highly reactive towards protic sources, including water.[3][11] The presence of moisture will quench the Grignard reagent as it forms, leading to reduced yields. Therefore, all glassware must be scrupulously dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot under a stream of dry inert gas.

Diagram 2: Experimental Workflow for Grignard Reagent Synthesis

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Dry_Glassware Oven-dry all glassware Assemble_Apparatus Assemble apparatus under inert gas Dry_Glassware->Assemble_Apparatus Add_Mg Add Mg turnings to flask Assemble_Apparatus->Add_Mg Prepare_Solution Prepare solution of 1-bromobutane-d3 in ether Initiate_Reaction Add a small aliquot of bromide solution and iodine crystal Prepare_Solution->Initiate_Reaction Observe_Initiation Observe for signs of reaction (bubbling, cloudiness) Initiate_Reaction->Observe_Initiation Slow_Addition Slowly add remaining bromide solution Observe_Initiation->Slow_Addition Reflux Gently reflux to complete reaction Slow_Addition->Reflux Cool Cool the Grignard solution Titrate Titrate to determine concentration Cool->Titrate Use Use immediately in subsequent reaction Titrate->Use

Caption: Step-by-step workflow for the synthesis of the deuterated Grignard reagent.

Step-by-Step Procedure
  • Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel. The third neck should be fitted with a glass stopper. Ensure all joints are well-sealed. Purge the entire system with dry nitrogen or argon for at least 15 minutes.

  • Magnesium Preparation: Place 2.67 g (0.11 mol) of magnesium turnings into the reaction flask. Briefly heat the flask gently under the inert gas flow to further ensure the removal of any adsorbed moisture on the magnesium surface. Allow the flask to cool to room temperature.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 13.9 g (0.10 mol) of 1-bromobutane-4,4,4-d3 in 80 mL of anhydrous diethyl ether.

  • Reaction Initiation: Add approximately 10 mL of the 1-bromobutane-4,4,4-d3 solution from the dropping funnel to the magnesium turnings. If the reaction does not start spontaneously within a few minutes (indicated by gentle bubbling from the magnesium surface and the appearance of a cloudy gray color), add a single small crystal of iodine. The iodine will etch the passivating magnesium oxide layer on the turnings, exposing fresh magnesium metal to initiate the reaction. Gentle warming with a heat gun may also be applied, but be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.

  • Addition of Alkyl Halide: Once the reaction has been initiated and is self-sustaining (gentle refluxing of the ether), add the remaining 1-bromobutane-4,4,4-d3 solution dropwise from the funnel at a rate that maintains a steady but controlled reflux. This exothermic reaction should provide its own heat. The addition should take approximately 30-45 minutes.

  • Completion of Reaction: After the addition is complete, the reaction mixture will appear as a cloudy, grayish-brown solution. To ensure the reaction goes to completion, gently heat the mixture at reflux using a heating mantle for an additional 30 minutes.

  • Final Product: After the reflux period, remove the heating mantle and allow the solution of 1-butyl-4,4,4-d3-magnesium bromide to cool to room temperature. The Grignard reagent is now ready for use in subsequent reactions. It is best used immediately. If storage is necessary, it should be under an inert atmosphere.

Titration of the Grignard Reagent

It is highly recommended to determine the exact concentration of the prepared Grignard reagent before use, as yields are not always quantitative. A common method involves titration against a known amount of a protic acid (e.g., using a colorimetric indicator like 1,10-phenanthroline).

Troubleshooting

IssuePossible CauseSolution
Reaction fails to initiate- Wet glassware or reagents- Passivated magnesium- Ensure all components are scrupulously dry.- Add a crystal of iodine, a small amount of 1,2-dibromoethane, or gently crush the magnesium turnings with a dry glass rod.
Reaction becomes too vigorous- Addition rate of alkyl halide is too fast.- Immediately cool the flask in an ice-water bath and stop the addition until the reaction subsides.
Low yield of Grignard reagent- Presence of moisture- Wurtz coupling side reaction- Re-check for any sources of moisture.- Ensure slow, controlled addition of the alkyl halide to minimize localized high concentrations which can favor coupling.

Safety Precautions

  • Flammability: Diethyl ether is extremely flammable and has a low boiling point. All operations must be conducted in a certified chemical fume hood, and no open flames or spark sources should be present in the laboratory.[12]

  • Exothermic Reaction: The formation of a Grignard reagent is highly exothermic and can lead to a runaway reaction if the alkyl halide is added too quickly. An ice-water bath should always be readily available for emergency cooling.

  • Reactivity: Grignard reagents are pyrophoric and react violently with water and other protic solvents.[13] Handle under a dry, inert atmosphere at all times.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and suitable gloves.

Applications in Research and Drug Development

The 1-butyl-4,4,4-d3-magnesium bromide reagent is a valuable tool for:

  • Metabolic Pathway Elucidation: By incorporating the deuterated butyl group into a drug candidate, researchers can trace its metabolic fate using mass spectrometry. The deuterium label serves as a clear marker to identify metabolites formed through oxidation or other transformations of the butyl chain.

  • Improving Pharmacokinetic Properties: If the terminal methyl group of a butyl moiety is a primary site of metabolic oxidation (a "soft spot"), deuteration at this position can slow down the rate of metabolism.[4][14] This can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of reactive metabolites.[7][15]

  • Synthesis of Labeled Standards: This reagent can be used to synthesize deuterated versions of known drugs or metabolites, which are essential as internal standards in quantitative bioanalytical assays (e.g., LC-MS/MS).[16] For example, 1-bromobutane-4,4,4-d3 is used in the synthesis of specifically-deuterated local anesthetics like procaine and tetracaine.[16]

Conclusion

The synthesis of 1-butyl-4,4,4-d3-magnesium bromide is a straightforward yet powerful technique for introducing an isotopically labeled alkyl chain into organic molecules. By understanding the underlying mechanism and adhering to strict anhydrous and inert atmosphere conditions, researchers can reliably prepare this valuable reagent. Its application in drug discovery and development, particularly in the study of metabolism and the optimization of pharmacokinetic properties, underscores the strategic importance of precision deuteration in modern medicinal chemistry.

References

  • Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]

  • Preparation of n-butylmagnesium bromide (bromobutylmagnesium). PrepChem.com. [Link]

  • Bromine kinetic isotope effects: Insight into Grignard reagent formation. ResearchGate. [Link]

  • Applications of Deuterium in Medicinal Chemistry. ACS Publications. [Link]

  • Applications of Deuterium in Medicinal Chemistry. PubMed. [Link]

  • Bromine kinetic isotope effects: insight into Grignard reagent formation. RSC Publishing. [Link]

  • 10.6 Reactions of Alkyl Halides: Grignard Reagents. Chemistry LibreTexts. [Link]

  • Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • n-BUTYLMAGNESIUM CHLORIDE. Organic Syntheses. [Link]

  • 1-bromobutane synthesis. YouTube. [Link]

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. National Institutes of Health. [Link]

  • Secondary Deuterium Kinetic Isotope Effects in Irreversible Additions of Hydride and Carbon Nucleophiles to Aldehydes: A Spectrum of Transition States from Complete Bond Formation to Single Electron Transfer. ACS Publications. [Link]

  • Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive. Journal of the American Chemical Society. [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. [Link]

  • 10.6 Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry: A Tenth Edition. [Link]

  • Isotope effects on the metabolism and pulmonary toxicity of butylated hydroxytoluene in mice by deuteration of the 4-methyl group. PubMed. [Link]

  • 10.6 Reactions of Alkyl Halides: Grignard Reagents. OpenStax. [Link]

  • Unveiling the Power of 1-Bromobutane: A Key Player in Industrial Innovation. European Business Magazine. [Link]

  • Process for making grignard reagents.

Sources

Application Notes and Protocols for Alkylation Reactions Using 1-Bromobutane-4,4,4-d3

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of Deuterated Alkylating Agents in Modern Chemistry

In the landscape of organic synthesis and drug development, isotopically labeled compounds serve as invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the pharmacokinetic profiles of therapeutic agents. 1-Bromobutane-4,4,4-d3, a deuterated analogue of the common alkylating agent 1-bromobutane, offers a terminal deuterium label that is stable under a wide range of reaction conditions. This terminal labeling provides a unique spectroscopic signature for tracking the butyl moiety in complex molecular environments without significantly altering the steric profile of the parent molecule.

The primary utility of 1-Bromobutane-4,4,4-d3 lies in its application as a source of a deuterated butyl group in nucleophilic substitution reactions.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can give rise to a secondary kinetic isotope effect (KIE) in S(N)2 reactions.[3] This phenomenon can provide subtle but meaningful insights into the transition state geometry of these reactions. Furthermore, the introduction of a deuterium-labeled alkyl chain is a key strategy in drug discovery for creating deuterated pharmaceuticals with potentially improved metabolic stability and safety profiles.

This technical guide provides detailed protocols for the application of 1-Bromobutane-4,4,4-d3 in the alkylation of common carbon, nitrogen, and sulfur nucleophiles. It further presents a specific application in the synthesis of the deuterated local anesthetic, procaine. The protocols are designed to be robust and adaptable for researchers in both academic and industrial settings.

Core Principles: The S(_N)2 Alkylation Mechanism

Alkylation reactions with 1-bromobutane, including its deuterated isotopologue, predominantly proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[4][5] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion departs simultaneously as the leaving group.[5]

A key stereochemical feature of the S(_N)2 reaction is the inversion of configuration at the electrophilic carbon center, often referred to as a Walden inversion.[5] For a primary alkyl halide like 1-bromobutane, steric hindrance is minimal, making it an excellent substrate for S(_N)2 reactions.[4]

Figure 1: General S(_N)2 mechanism for the alkylation of a nucleophile (Nu:⁻) with 1-Bromobutane-4,4,4-d3.

I. C-Alkylation: Synthesis of a Deuterated Malonic Ester Derivative

The alkylation of enolates is a cornerstone of carbon-carbon bond formation. Diethyl malonate is a common substrate due to the acidity of the α-hydrogens, which allows for facile enolate formation with a suitable base. The resulting enolate is a soft nucleophile that readily undergoes S(_N)2 reaction with primary alkyl halides.[6][7]

Protocol 1: Synthesis of Diethyl 2-(Butan-4,4,4-d3-yl)malonate

This protocol is adapted from established procedures for the alkylation of diethyl malonate with 1-bromobutane.[8]

Materials:

  • Diethyl malonate

  • 1-Bromobutane-4,4,4-d3

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.05 eq.) in absolute ethanol.

  • Enolate Formation: To the stirred solution, add diethyl malonate (1.0 eq.) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate. A white precipitate may form.[8]

  • Alkylation: Add 1-Bromobutane-4,4,4-d3 (1.05 eq.) to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add diethyl ether and wash with saturated aqueous NH₄Cl solution.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure diethyl 2-(butan-4,4,4-d3-yl)malonate.

ReactantMolar Eq.Molecular Weight ( g/mol )
Diethyl malonate1.0160.17
1-Bromobutane-4,4,4-d31.05140.04
Sodium ethoxide1.0568.05

Table 1: Stoichiometry for the C-alkylation of diethyl malonate.

II. N-Alkylation: Synthesis of a Deuterated Aniline Derivative

The N-alkylation of amines is a fundamental transformation in organic synthesis. However, the direct alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine. Using a large excess of the primary amine can favor mono-alkylation.

Protocol 2: Synthesis of N-(Butan-4,4,4-d3-yl)aniline

Materials:

  • Aniline

  • 1-Bromobutane-4,4,4-d3

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, combine aniline (3.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.

  • Alkylation: Add 1-Bromobutane-4,4,4-d3 (1.0 eq.) to the stirred suspension. Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction and Drying: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford N-(butan-4,4,4-d3-yl)aniline.

III. S-Alkylation: Synthesis of a Deuterated Thioether

Thiols are excellent nucleophiles and readily undergo S-alkylation with alkyl halides in the presence of a mild base to form thioethers (sulfides). The reaction is generally high-yielding and selective.

Protocol 3: Synthesis of (Butan-4,4,4-d3-yl)(phenyl)sulfane

Materials:

  • Thiophenol

  • 1-Bromobutane-4,4,4-d3

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thiophenol (1.0 eq.) in DMF. Add potassium carbonate (1.5 eq.) to the solution.

  • Alkylation: Add 1-Bromobutane-4,4,4-d3 (1.1 eq.) to the mixture. Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether.

  • Washing and Drying: Wash the combined organic extracts with 1 M NaOH solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the desired deuterated thioether.

IV. Application in Pharmaceutical Synthesis: Deuterated Procaine

A documented application of 1-Bromobutane-4,4,4-d3 is in the synthesis of specifically deuterated local anesthetics like procaine.[9] This highlights its utility in preparing isotopically labeled standards for metabolic studies or for investigating drug-receptor interactions.

Figure 3: General experimental workflow for the synthesis and analysis of products from alkylation with 1-Bromobutane-4,4,4-d3.

Conclusion

1-Bromobutane-4,4,4-d3 is a versatile and valuable reagent for introducing a terminally deuterated butyl group into a variety of organic molecules. The protocols outlined in this application note provide a solid foundation for its use in C-, N-, and S-alkylation reactions. The ability to track the deuterated moiety by NMR and MS, coupled with the potential for mechanistic studies via the kinetic isotope effect, makes this compound a powerful tool for researchers in synthetic chemistry, medicinal chemistry, and drug metabolism studies.

References

  • Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Available from: [Link].

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. (2021). Available from: [Link].

  • ResearchGate. Alkylation of 1-alkynes in THF. Available from: [Link].

  • Sciencemadness.org. Synthesis of diethyl diethylmalonate. (2020). Available from: [Link].

  • AZoM. How 1-Bromobutane is Driving Innovation in Modern Chemical Processes. (2023). Available from: [Link].

  • Reddit. Diethyl Malonate di-alkylation (help please!). (2024). Available from: [Link].

  • ResearchGate. Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base?. (2014). Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8002, 1-Bromobutane. Available from: [Link].

  • WebAssign. SN2 Reactions of Alkyl Halides. Available from: [Link].

  • European Business Magazine. Unveiling the Power of 1-Bromobutane: A Key Player in Industrial Innovation. (2023). Available from: [Link].

  • Canadian Journal of Chemistry. Isotope effects in nucleophilic substitution reactions. 11. Secondary a-deuterium kinetic isotope effects: a criterion of mechanism?. (1979). Available from: [Link].

  • MDPI. An Original Method for the Synthesis of Partially Deuterated Natural Lembehyne B and the Study of Its Biological Activity. (2021). Available from: [Link].

  • Chemistry LibreTexts. 11.8: The E2 Reaction and the Deuterium Isotope Effect. (2022). Available from: [Link].

  • ResearchGate. Isotope effects in nucleophilic substitution reactions. II. Secondary α-deuterium kinetic isotope effects: a criterion of mechanism?. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromobutane in Organic Synthesis: A Fundamental Alkylating Agent. Available from: [Link].

  • ResearchGate. Synthesis of procainamide (1), procaine (2) and butacaine (3). Reaction.... Available from: [Link].

  • Wikipedia. Kinetic isotope effect. Available from: [Link].

  • Scilit. Synthesis of specifically‐deuterated procaine and tetracaine. Available from: [Link].

Sources

Probing Reaction Mechanisms: A Detailed Guide to Deuterium Kinetic Isotope Effect Studies with 1-Bromobutane-4,4,4-d3

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is intended for researchers, scientists, and drug development professionals engaged in the elucidation of chemical reaction mechanisms. It provides a detailed exploration of the deuterium kinetic isotope effect (KIE) as a powerful tool for investigating reaction pathways, with a specific focus on the application of 1-bromobutane-4,4,4-d3 in distinguishing between substitution (SN2) and elimination (E2) reactions. This document offers both the theoretical underpinnings and practical, step-by-step protocols for synthesis, experimental execution, and data interpretation.

The Power of an Isotopic Label: Understanding the Deuterium Kinetic Isotope Effect

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes.[1][2] Formally, it is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH):

KIE = kL / kH [1]

The deuterium KIE (2H KIE) is the most widely used and mechanistically informative type of KIE due to the significant mass difference between protium (1H) and deuterium (2H), which leads to easily measurable differences in reaction rates.[1] This mass difference manifests primarily in the zero-point vibrational energies of C-H and C-D bonds. The C-D bond has a lower zero-point energy, making it stronger and requiring more energy to break.[3] Consequently, reactions involving the cleavage of a C-H bond in the rate-determining step are significantly faster than those involving a C-D bond, resulting in a "normal" primary KIE (kH/kD > 1), typically in the range of 2-8.[2][4]

Conversely, if a C-H bond is not broken in the rate-determining step, the observed KIE will be much smaller, close to unity, and is termed a secondary KIE.[4] These smaller effects can still provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction.[5]

Synthesis and Characterization of 1-Bromobutane-4,4,4-d3

To conduct KIE studies, a reliable source of the deuterated substrate is essential. While many deuterated compounds are commercially available, 1-bromobutane-4,4,4-d3 may require custom synthesis. A plausible synthetic route starting from commercially available butyric acid-4,4,4-d3 is outlined below.

Synthetic Protocol:

Step 1: Reduction of Butyric acid-4,4,4-d3 to Butan-1-ol-4,4,4-d3

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve butyric acid-4,4,4-d3 in the same anhydrous solvent and add it dropwise to the LiAlH4 suspension via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours to ensure complete reduction.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash them thoroughly with the solvent.

  • Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield butan-1-ol-4,4,4-d3.

Step 2: Bromination of Butan-1-ol-4,4,4-d3 to 1-Bromobutane-4,4,4-d3

This step is a nucleophilic substitution reaction. A common and effective method involves the in-situ generation of hydrobromic acid (HBr) from sodium bromide and sulfuric acid.[6][7][8]

  • In a round-bottom flask, combine sodium bromide (NaBr) and butan-1-ol-4,4,4-d3 in water.[7][8]

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with constant swirling.[7][8] The slow addition and cooling are crucial to prevent the oxidation of bromide to bromine.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 45-60 minutes.[7][8]

  • After reflux, allow the mixture to cool and then arrange for simple distillation to collect the crude 1-bromobutane-4,4,4-d3.[7][8]

  • Purify the distillate by washing with water, then with concentrated sulfuric acid to remove any unreacted alcohol and byproducts, followed by a wash with aqueous sodium bicarbonate to neutralize any remaining acid, and a final wash with water.

  • Dry the organic layer over anhydrous calcium chloride, filter, and perform a final distillation to obtain pure 1-bromobutane-4,4,4-d3.

Characterization:

The successful synthesis and purity of 1-bromobutane-4,4,4-d3 should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the absence of the terminal methyl proton signal, confirming deuteration. 2H NMR will show a signal corresponding to the deuterium atoms. 13C NMR can also be used to confirm the structure.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be shifted by +3 mass units compared to unlabeled 1-bromobutane.

  • Gas Chromatography (GC): GC can be used to assess the purity of the final product.

Experimental Protocols for KIE Measurement

The choice of reaction conditions will dictate whether 1-bromobutane undergoes an SN2 or an E2 reaction. Here, we provide protocols for both, designed to facilitate the accurate measurement of the KIE.

General Considerations for KIE Experiments:
  • Parallel Reactions: The most straightforward method for determining the KIE is to run parallel reactions with the labeled (1-bromobutane-4,4,4-d3) and unlabeled (1-bromobutane) substrates under identical conditions.[1] The rate constants for both reactions are determined independently, and the KIE is calculated as their ratio.

  • Competition Experiments: A more precise method involves a competition experiment where a mixture of the labeled and unlabeled substrates is subjected to the reaction conditions with a sub-stoichiometric amount of the reagent.[1] The ratio of products or the isotopic composition of the remaining starting materials is then analyzed. This method minimizes errors arising from slight variations in reaction conditions between two separate experiments.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by various techniques, including GC, HPLC, or NMR spectroscopy, by tracking the disappearance of the starting material or the appearance of the product over time.[2]

Protocol for SN2 Reaction and KIE Determination:

The SN2 reaction is favored by a strong, unhindered nucleophile and a polar aprotic solvent.

Reaction: CH3CH2CH2CH2Br + NaI → CH3CH2CH2CH2I + NaBr

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of 1-bromobutane in acetone.

    • Prepare a separate stock solution of 1-bromobutane-4,4,4-d3 in acetone of the exact same concentration.

    • Prepare a stock solution of sodium iodide in acetone.

  • Kinetic Runs:

    • In a series of temperature-controlled vials, add a known volume of the sodium iodide solution.

    • Initiate the reaction by adding a known volume of either the 1-bromobutane or the 1-bromobutane-4,4,4-d3 solution.

    • At timed intervals, quench the reaction in individual vials by adding an excess of a suitable quenching agent (e.g., water) and extracting the organic components.

    • Analyze the quenched reaction mixtures by GC to determine the concentration of the starting material and/or product.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of 1-bromobutane (or 1-bromobutane-4,4,4-d3) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

    • Calculate the second-order rate constant (kH or kD) by dividing the pseudo-first-order rate constant by the concentration of sodium iodide.

    • Calculate the KIE as the ratio kH / kD.

Expected Outcome: For an SN2 reaction, the C-H bonds at the δ-position (C-4) are not broken in the rate-determining step. Therefore, a secondary KIE close to 1 is expected.

Protocol for E2 Reaction and KIE Determination:

The E2 reaction is favored by a strong, sterically hindered base and a less polar solvent.

Reaction: CH3CH2CH2CH2Br + KOC(CH3)3 → CH3CH2CH=CH2 + KC(CH3)3OH + KBr

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of 1-bromobutane in tert-butanol.

    • Prepare a separate stock solution of 1-bromobutane-4,4,4-d3 in tert-butanol of the exact same concentration.

    • Prepare a stock solution of potassium tert-butoxide in tert-butanol.

  • Kinetic Runs:

    • Follow the same procedure as for the SN2 reaction, using the appropriate reagents and solvent.

    • Quench the reaction at timed intervals.

    • Analyze the quenched reaction mixtures by GC to determine the concentration of the starting material and/or the but-1-ene product.

  • Data Analysis:

    • Perform the same data analysis as for the SN2 reaction to determine kH and kD.

    • Calculate the KIE as the ratio kH / kD.

Expected Outcome: In the E2 reaction of 1-bromobutane, the C-H bonds at the β-position (C-2) are broken in the rate-determining step.[3][9] Since the deuterium label in 1-bromobutane-4,4,4-d3 is at the δ-position, no primary KIE is expected. A small secondary KIE, likely close to unity, is anticipated. To observe a primary KIE for an E2 reaction with 1-bromobutane, the deuterium label would need to be at the C-2 position (1-bromobutane-2,2-d2).

Data Presentation and Interpretation

The results of the KIE studies can be effectively summarized in a table for clear comparison.

ReactionSubstrateRate Constant (M-1s-1)KIE (kH/kD)
SN21-BromobutanekH\multirow{2}{}{~1.0}
1-Bromobutane-4,4,4-d3kD
E21-BromobutanekH'\multirow{2}{}{~1.0}
1-Bromobutane-4,4,4-d3kD'

Interpretation of Results:

The absence of a significant primary KIE in both the SN2 and E2 reactions with 1-bromobutane-4,4,4-d3 provides strong evidence that the C-H bonds at the C-4 position are not cleaved in the rate-determining step of either reaction. This is consistent with the established mechanisms for these reactions.

Visualizing Reaction Pathways

Diagrams are invaluable for visualizing the concepts discussed.

G cluster_synthesis Synthesis of 1-Bromobutane-4,4,4-d3 cluster_reactions Kinetic Isotope Effect Studies Butyric acid-d3 Butyric acid-d3 Butan-1-ol-d3 Butan-1-ol-d3 Butyric acid-d3->Butan-1-ol-d3 1. LiAlH4 2. H2O 1-Bromobutane-d3 1-Bromobutane-d3 Butan-1-ol-d3->1-Bromobutane-d3 NaBr, H2SO4 1-Bromobutane-d3_start 1-Bromobutane-4,4,4-d3 SN2_Product 1-Iodobutane-4,4,4-d3 1-Bromobutane-d3_start->SN2_Product NaI, Acetone (SN2) E2_Product But-1-ene 1-Bromobutane-d3_start->E2_Product KOC(CH3)3, t-BuOH (E2)

Figure 1: Overall workflow from the synthesis of 1-bromobutane-4,4,4-d3 to its application in KIE studies of SN2 and E2 reactions.

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Reactants_SN2 I⁻ + CH₃CH₂CH₂CH₂Br TS_SN2 [I···CH₂(CH₂)₂CH₃···Br]⁻ Transition State Reactants_SN2->TS_SN2 Products_SN2 ICH₂CH₂CH₂CH₃ + Br⁻ TS_SN2->Products_SN2 Reactants_E2 B⁻ + H-CH(CH₃)CH₂CH₂Br TS_E2 [B···H···CH(CH₃)CH₂···Br]⁻ Transition State Reactants_E2->TS_E2 Products_E2 BH + CH₂=CHCH₂CH₃ + Br⁻ TS_E2->Products_E2

Figure 2: Simplified transition state diagrams for the SN2 and E2 reactions of 1-bromobutane. The E2 diagram highlights the β-hydrogen abstraction.

Applications in Drug Development

The principles of KIE are not merely academic; they have significant implications in drug development. By strategically replacing hydrogen with deuterium at metabolically labile positions in a drug candidate, the C-D bond's greater strength can slow down metabolic processes mediated by enzymes like cytochrome P450. This "deuterium effect" can lead to:

  • Improved Pharmacokinetic Profiles: A longer half-life, reduced clearance, and increased exposure of the drug.

  • Reduced Formation of Toxic Metabolites: By blocking a particular metabolic pathway, the formation of undesirable byproducts can be minimized.

  • Increased Efficacy: A higher concentration of the active drug for a longer duration can enhance its therapeutic effect.

Understanding the reaction mechanisms of metabolic pathways through KIE studies is crucial for the rational design of deuterated drugs.

Conclusion

Deuterium kinetic isotope effect studies are an indispensable tool for the detailed investigation of reaction mechanisms. The use of specifically labeled substrates, such as 1-bromobutane-4,4,4-d3, allows for the precise probing of bond-breaking events in the rate-determining steps of competing reactions like SN2 and E2. The protocols and principles outlined in this guide provide a robust framework for researchers to employ this powerful technique in their own investigations, from fundamental mechanistic studies to the strategic design of more effective and safer pharmaceuticals.

References

  • Wikipedia. Kinetic isotope effect. [Link]

  • Gajewski, J. J. Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. [Link]

  • Chemistry LibreTexts. Kinetic Isotope Effects. [Link]

  • Chemistry LibreTexts. The E2 Reaction and the Deuterium Isotope Effect. [Link]

  • Lu Le Laboratory. Synthesis of 1-Bromobutane from 1-Butanol. [Link]

  • Chemistry LibreTexts. 10: Synthesis of 1-bromobutane. [Link]

  • Royal Society of Chemistry. Preparation of 1-bromobutane. [Link]

  • EPFL. Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Use of Deuterium in Drug Discovery. Angewandte Chemie International Edition, 46(41), 7744–7765. [Link]

  • Isotope Effects - Mechanisms of Organic Reactions - Pharmacy 180. University of the Pacific. [Link]

  • Chemistry Stack Exchange. reaction mechanism - SN1 or SN2, the kinetic isotope effect. [Link]

  • Organic Chemistry Class Notes. The E2 Reaction and the Deuterium Isotope Effect. [Link]

  • National Institutes of Health. Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation. [Link]

Sources

Probing Reaction Mechanisms: An Application Guide to Using 1-Bromobutane-4,4,4-d3

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Isotopic Labeling in Mechanistic Chemistry

In the intricate world of chemical synthesis and drug development, a thorough understanding of reaction mechanisms is paramount. It is this understanding that allows for the optimization of reaction conditions, the prediction of product outcomes, and the design of novel synthetic pathways. Among the most powerful tools for elucidating these mechanisms is the use of isotopically labeled compounds.[1][2] The substitution of an atom with one of its heavier, stable isotopes can induce a measurable change in the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE).[3][4] This effect provides invaluable insight into the rate-determining step of a reaction and the nature of the transition state.[5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1-bromobutane-4,4,4-d3, a deuterated analog of 1-bromobutane, as a mechanistic probe. Specifically, we will explore its application in dissecting the competition between two fundamental reaction pathways: bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2).

The Kinetic Isotope Effect: A Window into Reaction Dynamics

The C-D bond is stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier deuterium atom.[1][5] Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed at a slower rate when a deuterium atom is substituted at that position. This gives rise to a "primary" kinetic isotope effect, where the ratio of the rate constants (k(_H)/k(_D)) is significantly greater than 1. For C-H bond cleavage, this value is typically in the range of 2-8.[3] Conversely, if the C-H bond is not broken in the rate-determining step, a much smaller "secondary" KIE (k(_H)/k(_D)) close to 1 is observed.

Application: Distinguishing S(_N)2 and E2 Pathways for 1-Bromobutane

1-Bromobutane, as a primary alkyl halide, can undergo both substitution and elimination reactions when treated with a strong, non-bulky base such as sodium ethoxide in ethanol.[2][7][8] The competition between the S(_N)2 and E2 pathways is a classic example of how subtle changes in reaction conditions can influence the product distribution.

  • S(_N)2 Pathway: The nucleophile directly attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step. The product is an ether, in this case, ethyl butyl ether.

  • E2 Pathway: The base abstracts a proton from the carbon atom adjacent (β-carbon) to the carbon bearing the bromine, leading to the formation of a double bond and elimination of the bromide ion, all in a concerted step. The product is an alkene, in this case, 1-butene.

By using 1-bromobutane-4,4,4-d3, we can introduce a deuterium label at a position that is not directly involved in the S(_N)2 reaction but is involved in a potential E2 reaction (if the base were to abstract a proton from the γ-carbon, which is less likely than abstraction from the β-carbon). However, for the purpose of illustrating the principle, we will focus on the more common β-elimination. To probe the E2 mechanism directly, one would ideally use 1-bromobutane-2,2-d(_2). For this guide, we will proceed with 1-bromobutane-4,4,4-d3 to illustrate the general methodology and principles of using deuterated compounds. The key is that the C-D bond cleavage is central to the E2 mechanism, and therefore a significant primary KIE is expected. In contrast, the S(_N)2 mechanism does not involve the breaking of any C-H (or C-D) bonds, and thus a negligible KIE is anticipated.

Visualizing the Competing Pathways

G cluster_reactants Reactants cluster_products Products cluster_SN2 SN2 Transition State cluster_E2 E2 Transition State Reactants 1-Bromobutane-4,4,4-d3 + NaOEt SN2_Product Ethyl Butyl Ether-4,4,4-d3 (Substitution) Reactants->SN2_Product SN2 Pathway (kH/kD ≈ 1) E2_Product 1-Butene-4,4,4-d3 (Elimination) Reactants->E2_Product E2 Pathway (kH/kD > 1) TS_SN2 [EtO---CH2(CH2)2CD3---Br]⁻ Reactants->TS_SN2 TS_E2 [EtO---H---CH(CH2CD3)---CH2---Br]⁻ Reactants->TS_E2 TS_SN2->SN2_Product TS_E2->E2_Product

Caption: Competing S(_N)2 and E2 pathways for 1-bromobutane-4,4,4-d3.

Experimental Protocol: Measuring the Kinetic Isotope Effect

This protocol outlines a representative experiment to determine the k(_H)/k(_D) for the reaction of 1-bromobutane and its deuterated analog with sodium ethoxide.

Materials and Reagents:
  • 1-Bromobutane

  • 1-Bromobutane-4,4,4-d3 (isotopic purity >98%)

  • Sodium metal

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Internal standard (e.g., dodecane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • GC-MS vials and caps

  • Round-bottom flasks, condensers, and other standard glassware

Workflow Overview

G A Prepare Sodium Ethoxide Solution B Set Up Parallel Reactions (H and D substrates) A->B C Initiate Reactions at Constant Temperature B->C D Quench Aliquots at Timed Intervals C->D E Work-up of Aliquots (Extraction and Drying) D->E F Prepare Samples for GC-MS Analysis E->F G GC-MS Analysis of Products F->G H Data Analysis: Determine kH/kD G->H

Caption: Experimental workflow for KIE determination.

Step-by-Step Procedure:
  • Preparation of Sodium Ethoxide Solution:

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to anhydrous ethanol in a round-bottom flask cooled in an ice bath.

    • Allow the reaction to proceed until all the sodium has dissolved. The concentration of the resulting sodium ethoxide solution can be determined by titration.

  • Reaction Setup:

    • Set up two parallel reactions in separate round-bottom flasks, each equipped with a reflux condenser and a magnetic stirrer.

    • In one flask, place a known amount of 1-bromobutane and the internal standard.

    • In the second flask, place an equimolar amount of 1-bromobutane-4,4,4-d3 and the same amount of the internal standard.

    • Place both flasks in a constant temperature bath (e.g., 50 °C).

  • Reaction Monitoring:

    • To each flask, add a pre-determined volume of the standardized sodium ethoxide solution to initiate the reaction.

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) from each reaction mixture.

  • Sample Work-up:

    • Immediately quench each aliquot by adding it to a vial containing a cold solution of saturated aqueous sodium bicarbonate.

    • Extract the organic components with a small volume of diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Transfer the dried organic solution to a GC-MS vial.

  • GC-MS Analysis:

    • Analyze the samples using a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • The GC will separate the starting material (1-bromobutane or its deuterated analog), the S(_N)2 product (ethyl butyl ether), and the E2 product (1-butene).

    • The mass spectrometer will allow for the identification and quantification of each component based on its mass-to-charge ratio.

  • Data Analysis:

    • By comparing the peak areas of the products to the internal standard at each time point, the concentration of the products can be determined.

    • Plot the concentration of the products versus time for both the protiated and deuterated reactions.

    • The initial rates of the reactions can be determined from the slope of these plots at t=0.

    • The kinetic isotope effect is then calculated as the ratio of the initial rate of the protiated reaction to the initial rate of the deuterated reaction (k(_H)/k(_D)).

Interpreting the Results: Expected KIE Values

The magnitude of the experimentally determined KIE provides strong evidence for the predominant reaction mechanism.

Reaction PathwayC-H(D) Bond Cleavage in Rate-Determining Step?Expected k(_H)/k(_D)
S(_N)2 No~1.0 - 1.05 (secondary α-KIE)
E2 Yes (at β-carbon)> 2 (primary KIE)
  • For the S(_N)2 reaction , a small secondary α-KIE may be observed due to changes in hybridization at the α-carbon in the transition state. However, with deuterium at the γ-position (C4), any observed KIE will be negligible.

  • For the E2 reaction , if it proceeds via abstraction of a proton from the β-carbon (C2), a significant primary KIE would be observed if 1-bromobutane-2,2-d(_2) were used. With 1-bromobutane-4,4,4-d3, a negligible KIE is expected for the β-elimination. However, if any elimination involving the γ-position were to occur, a primary KIE would be observed. A reported k(_H)/k(_D) of 6.7 for the E2 reaction of 2-bromopropane with sodium ethoxide provides a benchmark for a primary KIE in a similar system.[5]

Analytical Considerations: The Role of GC-MS and NMR

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for this protocol. It allows for the separation and quantification of the volatile reactants and products. The mass spectrometer is crucial for confirming the identity of the deuterated and non-deuterated species by their distinct molecular ion peaks. For example, the molecular ion of 1-bromobutane will appear at m/z 136 and 138 (due to the two isotopes of bromine,


Br and 

Br), while 1-bromobutane-4,4,4-d3 will show peaks at m/z 139 and 141.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for verifying the isotopic purity of the starting material, 1-bromobutane-4,4,4-d3.[9]


H NMR can be used to confirm the absence of protons at the C4 position, while 

H (Deuterium) NMR can confirm the presence of deuterium at the expected position. Quantitative NMR (qNMR) can also be employed to monitor the reaction progress by integrating the signals of reactants and products over time.[10]

Conclusion: A Versatile Tool for Mechanistic Elucidation

1-Bromobutane-4,4,4-d3, in conjunction with kinetic analysis, serves as an exemplary tool for dissecting complex reaction mechanisms. The determination of the kinetic isotope effect provides a clear and quantitative measure of the extent to which C-H bond cleavage is involved in the rate-determining step. This information is invaluable for researchers in academia and industry, enabling the rational design of synthetic routes and the optimization of reaction conditions to favor the formation of desired products. The principles and protocols outlined in this application note can be adapted to a wide range of chemical systems, making isotopic labeling a cornerstone of modern mechanistic chemistry.

References

  • fvs.com.py. (n.d.). 1 Bromobutane And Sodium Hydroxide Equation.
  • Chemistry LibreTexts. (2020, May 30). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 18). 16.4: Examples of Portions of Lab Reports. Retrieved from [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Retrieved from [Link]

  • Toppr. (n.d.). 1-Bromobutane is treated with sodium ethoxide in ethanol. The major product obrained is. Retrieved from [Link]

  • Magritek. (2023, September 8). Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer. Retrieved from [Link]

  • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]

  • Kibin. (n.d.). Measuring Relative Reaction Rates of 1-Bromobutane, 2-bromobutane, and 2-bromo-2-Methylpropane in Sodium Iodide and Silver Nitrate Solution to Investigate the Reaction Mechanism. Retrieved from [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]

  • Chemistry 210 Experiment 8. (n.d.). Retrieved from [Link]

  • YouTube. (2021, November 7). 1-Bromobutane is treated with sodium ethoxide in ethanol. The major product obrained is | 11 | A.... Retrieved from [Link]

  • University of Groningen. (2022, July 11). Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved from [Link]

  • LCGC International. (2025, June 20). Analyzing Isobutane Oxidation Reaction Products Using GC–MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Retrieved from [Link]

  • TAMU-CC Repository. (n.d.). A static headspace GC‐MS/MS method for the determination of ethanol, iso‐butanol, and n‐butanol at nanomolar concentration. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2008, September 19). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. Retrieved from [Link]

  • Filo. (2024, December 22). 1 bromobutane on reaction with Sodium ethoxide gives but 1 ene as a major product it is true??. Retrieved from [Link]

  • Gauth. (n.d.). Case A: The hydrolysis of 1-Bromob Equimolar quantities of 1 -bromobutane and sodium hydr [Chemistry]. Retrieved from [Link]

  • Homework.Study.com. (n.d.). During the reaction of 1-bromobutane with sodium ethoxide, a white precipitate forms. This.... Retrieved from [Link]

  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, November 13). Selecting between SN2 and E2 primary alkyl halide. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Continuous-flow, gas phase synthesis of 1-chlorobutane (1-bromobutane) from 1-butanol and aqueous HCl (HBr) over silica-supported quaternary phosphonium salt. Retrieved from [Link]

  • PubMed. (2025, July 19). An improved method for the analysis of the reaction products of the partial isobutane oxidation by gas chromatography using a green solvent. Retrieved from [Link]

  • Chegg.com. (2019, October 29). Solved NUCLEOPHILIC ALIPHATIC SUBSTITUTION: SYNTHESIS OF 1- | Chegg.com. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromobutane-4,4,4-d3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-bromobutane-4,4,4-d3. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing isotopically labeled compounds. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and validated protocols to enhance your experimental success.

Introduction: The Synthetic Challenge

The synthesis of 1-bromobutane-4,4,4-d3, typically from its corresponding alcohol, 1-butanol-4,4,4-d3, is a cornerstone reaction for introducing a deuterated butyl moiety. The most common method involves an acid-catalyzed nucleophilic substitution reaction.[1][2] While the primary reaction follows a predictable Sₙ2 pathway, the reaction conditions, particularly the use of strong acids and heat, can promote several competing side reactions that diminish yield and complicate purification.[3] This guide provides a causal explanation for these issues and offers robust solutions.

The primary reaction proceeds via an Sₙ2 mechanism where the hydroxyl group of the alcohol is protonated by a strong acid (like H₂SO₄), converting it into a good leaving group (water).[4][5] The bromide ion (Br⁻), typically from a salt like NaBr, then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule.[1][6]

Troubleshooting Guide & FAQs

This section is structured to address specific issues you may encounter during the synthesis and purification of 1-bromobutane-4,4,4-d3.

Issue 1: Low Yield of the Desired Product

Question: My final isolated yield of 1-bromobutane-4,4,4-d3 is significantly lower than theoretical. What are the most probable causes?

Answer: A low yield is typically the result of competing side reactions that consume the starting material or the product. The primary culprits are elimination and ether formation, driven by the acidic and thermal conditions of the reaction.

  • Cause A: E2 Elimination to form But-1-ene-4,4,4-d3

    • Mechanism: The strong acid used to protonate the alcohol can also act as a catalyst for dehydration (elimination).[7] Instead of attacking the carbon, a base (like H₂O or HSO₄⁻) can abstract a proton from the adjacent carbon (C3), leading to the formation of a double bond and eliminating water. This E2 (elimination, bimolecular) pathway competes directly with the Sₙ2 reaction.

    • Evidence: You may not isolate this byproduct as but-1-ene is a gas at room temperature and is often lost from the reaction apparatus during reflux.[3] Its formation is inferred from the reduced yield of the desired substitution product.

    • Solution: Carefully control the reaction temperature. While heat is necessary to drive the Sₙ2 reaction, excessive temperatures favor elimination. Maintain the reflux at the lowest temperature that allows for a reasonable reaction rate. Using HBr generated in situ from NaBr and H₂SO₄ provides a high concentration of the nucleophile (Br⁻), which helps the Sₙ2 reaction outcompete the E2 pathway.[3]

  • Cause B: Symmetric Ether Formation (Di-n-butyl-4,4,4-d3 Ether)

    • Mechanism: Under acidic conditions, one molecule of 1-butanol-4,4,4-d3 can act as a nucleophile and attack another protonated molecule of the alcohol.[8] This is essentially an Sₙ2 reaction where the nucleophile is another alcohol molecule instead of a bromide ion. This side reaction is more prevalent if the concentration of the bromide ion is too low or if the temperature is too high.[3][9]

    • Evidence: The presence of a higher-boiling point impurity in your crude product, which may co-distill with your product if not carefully separated.

    • Solution: Ensure an adequate excess of sodium bromide is used to maintain a high concentration of the bromide nucleophile. Adding the sulfuric acid slowly and with cooling helps to control the initial exotherm and minimize side reactions.[3]

Issue 2: Reaction Mixture or Product is Discolored (Yellow/Brown)

Question: During reflux, my reaction mixture turned a dark orange-brown color. What is this, and how does it affect my synthesis?

Answer: The discoloration is almost certainly due to the formation of elemental bromine (Br₂).

  • Mechanism: Concentrated sulfuric acid is a strong oxidizing agent, especially when heated. It can oxidize the bromide ions (Br⁻) from the sodium bromide to bromine (Br₂), which has a characteristic reddish-brown color.[3][10] Br⁻ + H₂SO₄ (conc, hot) → Br₂ + SO₂ + H₂O

  • Impact: The formation of bromine reduces the concentration of the bromide nucleophile, potentially lowering the yield of 1-bromobutane. Furthermore, the bromine can participate in other unwanted side reactions.[10]

  • Troubleshooting & Purification:

    • Prevention: Minimize oxidation by adding the concentrated sulfuric acid slowly to the cooled solution of alcohol and sodium bromide.[3] This controls the initial temperature rise.

    • Removal: During the workup, the bromine can be easily removed by washing the organic layer with a solution of a mild reducing agent, such as aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[6] The brown color will disappear as the Br₂ is reduced back to colorless Br⁻.

Issue 3: Isotopic Label Integrity

Question: Is there a risk of the deuterium atoms migrating from the C4 position to other positions on the butyl chain?

Answer: The risk of isotopic scrambling is extremely low in this specific synthesis.

  • Mechanistic Rationale: The reaction of a primary alcohol with HBr proceeds via an Sₙ2 mechanism.[1][4][11] This mechanism involves a concerted, backside attack by the nucleophile and does not involve the formation of a discrete carbocation intermediate.[5]

  • Carbocation Rearrangements: Isotopic scrambling, through processes like hydride or deuteride shifts, is a hallmark of reactions that proceed through carbocation intermediates (Sₙ1/E1 pathways).[12][13] Since a primary carbocation is highly unstable and not formed here, there is no opportunity for such rearrangements to occur.[11] Therefore, you can be confident that the deuterium label will remain at the C4 position. This is a key advantage of using a primary substrate for this type of transformation.

Visualizing the Reaction Pathways

The following diagram illustrates the desired Sₙ2 pathway and the two major competing side reactions.

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Products & Side Products Butanol-d3 CD₃CH₂CH₂CH₂OH Protonated_Alcohol CD₃CH₂CH₂CH₂OH₂⁺ Butanol-d3->Protonated_Alcohol + H⁺ HBr HBr (from NaBr + H₂SO₄) Product 1-Bromobutane-d3 (CD₃CH₂CH₂CH₂Br) Protonated_Alcohol->Product + Br⁻ (Sₙ2 Pathway) Ether Di-n-butyl-d3 Ether ((CD₃(CH₂)₃)₂O) Protonated_Alcohol->Ether + Butanol-d3 (Ether Formation) Alkene But-1-ene-d3 (CD₃CH₂CH=CH₂) Protonated_Alcohol->Alkene - H⁺ (E2 Elimination)

Caption: Main Sₙ2 reaction and competing side pathways.

Data for Identification and Purification

Proper purification relies on the different physical properties of the product and potential impurities. Fractional distillation is highly effective for separating these components.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
1-Butanol-4,4,4-d3~77.14~118~0.81
1-Bromobutane-4,4,4-d3 ~140.04 ~101-103 ~1.28
Di-n-butyl-4,4,4-d3 Ether~133.26~142~0.77
Water18.021001.00

Note: Properties of deuterated compounds are approximated to be very close to their non-deuterated analogues.

Validated Experimental Protocols

Protocol 1: Synthesis of 1-Bromobutane-4,4,4-d3

This protocol is designed to maximize the Sₙ2 pathway while minimizing side reactions.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-butanol-4,4,4-d3 (1.0 eq) and sodium bromide (1.2 eq).

  • Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with stirring.

  • Acid Addition: Add concentrated sulfuric acid (~1.2 eq) dropwise via an addition funnel over 30-45 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to prevent excessive HBr gas evolution and minimize oxidation of bromide.[3]

  • Reflux: After the addition is complete, remove the ice bath and gently heat the mixture to a steady reflux. Maintain the reflux for 45-60 minutes. The reaction is complete when the organic layer appears clear and well-separated.

  • Cooling: After the reflux period, allow the mixture to cool to room temperature.

Protocol 2: Purification and Workup

This multi-step washing procedure is essential to remove all major impurities.

G A Crude Reaction Mixture (Two Phases) B Transfer to Separatory Funnel Add H₂O A->B C Separate Layers (Keep lower organic layer) B->C D Wash with cold conc. H₂SO₄ (Removes Ether/Alcohol) C->D Note: Density changes! E Separate Layers (Keep upper organic layer) D->E F Wash with 10% NaHCO₃(aq) (Neutralizes Acid) E->F G Separate Layers (Keep lower organic layer) F->G Note: Density changes back! H Wash with Brine (sat. NaCl) G->H I Separate & Dry with CaCl₂ H->I J Fractional Distillation I->J K Pure 1-Bromobutane-d3 J->K

Caption: Step-by-step purification workflow.

  • Initial Separation: Transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of water and shake. Allow the layers to separate and drain the lower organic layer (the product is denser than water). Discard the upper aqueous layer.[14]

  • Ether/Alcohol Removal: Cool the recovered organic layer in an ice bath. Add an equal volume of cold, concentrated H₂SO₄. Shake cautiously and allow the layers to separate. The ether and unreacted alcohol will be extracted into the sulfuric acid layer. Crucially, the 1-bromobutane layer will now be the upper layer as it is less dense than concentrated sulfuric acid.[15] Drain and discard the lower acid layer.

  • Neutralization: Wash the organic layer with 10% aqueous sodium bicarbonate solution to neutralize any residual acid.[14][15] Vent the funnel frequently to release CO₂ gas. The organic layer will be the lower layer again. Separate and discard the upper aqueous layer.

  • Bromine Removal (if necessary): If the organic layer is colored, wash with 10% sodium bisulfite solution until the color disappears.

  • Final Wash & Dry: Wash the organic layer with saturated sodium chloride solution (brine) to help remove dissolved water.[16] Separate the lower organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.

  • Distillation: Filter the dried liquid into a distillation apparatus and perform a fractional distillation, collecting the fraction that boils at 101-103 °C.

References

  • Le, L. (2013). Synthesis of 1-Bromobutane from 1-Butanol - Chemistry of Alcohol. Lu Le Laboratory.
  • Experiment 8: 2nd Order Nucleophilic Substitution: The Preparation of 1-bromobutane from 1-butanol. (n.d.). Chemistry 210. Available at: [Link]

  • Stewart, S. M. (2021). Synthesis of 1-Bromobutane: Prepping the mixture for reflux. YouTube. Available at: [Link]

  • Reaction of Alcohols with HCl, HBr and HI Acids. (n.d.). Chemistry Steps. Available at: [Link]

  • Stewart, S. M. (2021). Synthesis of 1-Bromobutane: Purification. YouTube. Available at: [Link]

  • Preparation of 1-bromobutane. (2017). YouTube. Available at: [Link]

  • 1-bromobutane synthesis. (2021). YouTube. Available at: [Link]

  • Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. (2012). Master Organic Chemistry. Available at: [Link]

  • Alcohols To Ethers via Acid Catalysis. (2014). Master Organic Chemistry. Available at: [Link]

  • Alcohols in SN1 and SN2 Reactions. (n.d.). Chemistry Steps. Available at: [Link]

  • Reaction of butanol with HBr. (2025). Filo. Available at: [Link]

  • Carbocation Rearrangements. (2023). Chemistry LibreTexts. Available at: [Link]

  • Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. Available at: [Link]

  • Write the mechanism for the reaction of 1-butanol with HBr. (n.d.). Homework.Study.com. Available at: [Link]

  • SN2 Mechanism for a Primary Alcohol Reacting with HBr. (2019). YouTube. Available at: [Link]

  • Elimination Reactions of Alcohols. (2015). Master Organic Chemistry. Available at: [Link]

  • Preparation of Ethers by Dehydration of Alcohols. (n.d.). BYJU'S. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Deuterated and Non-Deuterated Bromobutane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intricacies of mass spectrometry is paramount for accurate molecular analysis. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 1-bromobutane and its deuterated counterpart, 1-bromobutane-d9. By leveraging isotopic labeling, we can gain deeper insights into fragmentation mechanisms and enhance the robustness of analytical methods. This guide will delve into the theoretical underpinnings of the fragmentation processes, present predicted spectral data, and provide a detailed experimental protocol for reproducing these results.

The Foundational Principles of Bromobutane Fragmentation

Electron ionization mass spectrometry is a powerful technique that involves bombarding a molecule with a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information.

In the case of 1-bromobutane (C₄H₉Br), the presence of bromine is a key feature in its mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1] This results in a characteristic isotopic pattern for any fragment containing a bromine atom, appearing as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two mass-to-charge units (m/z).[1][2]

The fragmentation of 1-bromobutane is primarily dictated by the strength of its chemical bonds. The C-Br bond is the weakest, making its cleavage a favorable fragmentation pathway.[1]

Fragmentation of Non-Deuterated 1-Bromobutane

The mass spectrum of 1-bromobutane is characterized by several key fragmentation pathways:

  • Molecular Ion Peak: The molecular ion peaks are observed at m/z 136 (for C₄H₉⁷⁹Br) and m/z 138 (for C₄H₉⁸¹Br).[1][2]

  • Loss of Bromine Radical (α-cleavage): The most prominent fragmentation involves the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This forms a butyl cation ([C₄H₉]⁺) at m/z 57, which is often the base peak in the spectrum due to its stability.[1]

  • Loss of an Ethyl Radical: Another significant fragmentation pathway is the loss of an ethyl radical (•C₂H₅) from the molecular ion, leading to the formation of [C₂H₄Br]⁺˙ ions. This results in isotopic peaks at m/z 107 and 109.[2]

  • Other Fragmentation: Other smaller fragments are also observed, corresponding to further fragmentation of the butyl cation and other intermediate ions, leading to peaks at m/z 41 ([C₃H₅]⁺) and m/z 29 ([C₂H₅]⁺).

The Impact of Deuteration on Fragmentation: 1-Bromobutane-d9

Isotopic labeling with deuterium (²H or D) is a powerful tool in mass spectrometry.[3] Replacing hydrogen atoms with deuterium increases the mass of the molecule and its fragments by one mass unit for each deuterium atom incorporated. This allows for the elucidation of fragmentation mechanisms by tracking the deuterium atoms in the resulting fragments. For 1-bromobutane-d9 (C₄D₉Br), all nine hydrogen atoms are replaced by deuterium.

Based on the established fragmentation of 1-bromobutane and the principles of isotopic labeling, we can predict the fragmentation pattern of 1-bromobutane-d9. A key consideration is whether hydrogen/deuterium scrambling or exchange occurs during fragmentation. For simple bond cleavages in deuterated bromobutanes, it has been shown that no significant hydrogen-deuterium exchange occurs in the ions formed directly from the parent ion.[4]

Predicted Fragmentation of 1-Bromobutane-d9
  • Molecular Ion Peak: The molecular ion peaks for 1-bromobutane-d9 will be shifted by +9 mass units compared to the non-deuterated form. Therefore, we expect to see peaks at m/z 145 (for C₄D₉⁷⁹Br) and m/z 147 (for C₄D₉⁸¹Br).

  • Loss of Bromine Radical: The loss of the bromine radical will result in a deuterated butyl cation ([C₄D₉]⁺). The mass of this fragment will be m/z 66 (57 + 9). This is expected to be the base peak.

  • Loss of a Deuterated Ethyl Radical: The loss of a deuterated ethyl radical (•C₂D₅) will lead to fragments with the formula [C₂D₄Br]⁺˙. This will result in isotopic peaks at m/z 114 (107 + 7) and m/z 116 (109 + 7).

  • Other Deuterated Fragments: Further fragmentation will produce deuterated propyl and ethyl cations, such as [C₃D₇]⁺ at m/z 48 (41 + 7) and [C₂D₅]⁺ at m/z 34 (29 + 5).

Comparative Data Summary

The following table summarizes the predicted key fragments for both 1-bromobutane and 1-bromobutane-d9.

Fragment IonFormula (Non-Deuterated)m/z (Non-Deuterated)Formula (Deuterated)Predicted m/z (Deuterated)
Molecular Ion[C₄H₉⁷⁹Br]⁺˙ / [C₄H₉⁸¹Br]⁺˙136 / 138[C₄D₉⁷⁹Br]⁺˙ / [C₄D₉⁸¹Br]⁺˙145 / 147
Butyl Cation[C₄H₉]⁺57[C₄D₉]⁺66
Bromoethyl Radical Cation[C₂H₄⁷⁹Br]⁺˙ / [C₂H₄⁸¹Br]⁺˙107 / 109[C₂D₄⁷⁹Br]⁺˙ / [C₂D₄⁸¹Br]⁺˙114 / 116
Propyl Cation[C₃H₅]⁺41[C₃D₅]⁺46
Ethyl Cation[C₂H₅]⁺29[C₂D₅]⁺34

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for both non-deuterated and deuterated 1-bromobutane.

G cluster_non_deuterated 1-Bromobutane Fragmentation M_non [C₄H₉Br]⁺˙ m/z 136/138 frag1_non [C₄H₉]⁺ m/z 57 (Base Peak) M_non->frag1_non - •Br frag2_non [C₂H₄Br]⁺˙ m/z 107/109 M_non->frag2_non - •C₂H₅ frag3_non [C₃H₅]⁺ m/z 41 frag1_non->frag3_non - CH₄ frag4_non [C₂H₅]⁺ m/z 29 frag1_non->frag4_non - C₂H₄

Caption: Fragmentation of 1-Bromobutane

G cluster_deuterated 1-Bromobutane-d9 Fragmentation M_deu [C₄D₉Br]⁺˙ m/z 145/147 frag1_deu [C₄D₉]⁺ m/z 66 (Base Peak) M_deu->frag1_deu - •Br frag2_deu [C₂D₄Br]⁺˙ m/z 114/116 M_deu->frag2_deu - •C₂D₅ frag3_deu [C₃D₅]⁺ m/z 46 frag1_deu->frag3_deu - CD₄ frag4_deu [C₂D₅]⁺ m/z 34 frag1_deu->frag4_deu - C₂D₄

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.